Butane, 2-azido-2-methyl-

Description

Significance of Azide (B81097) Functional Groups in Modern Organic Chemistry

The azide functional group is of considerable importance in contemporary organic chemistry. wikipedia.orgfiveable.me Azides are versatile building blocks, primarily due to their ability to participate in a variety of reactions. One of the most prominent applications is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms stable triazole rings. fiveable.mewikipedia.orggeorganics.sk This reaction is known for its high efficiency and selectivity.

Furthermore, the azide group can be readily reduced to a primary amine, providing a reliable method for the introduction of nitrogen into organic molecules. wikipedia.orggeorganics.sk This transformation is particularly useful as azides can act as protected amine synthons. wikipedia.org The azide anion (N₃⁻) is an excellent nucleophile in S_N2 reactions, readily displacing leaving groups to form alkyl azides. fiveable.memasterorganicchemistry.com The linear structure and the distribution of charge within the azide group contribute to its strong nucleophilic character. fiveable.me

Overview of Branched Alkyl Azides in Chemical Synthesis

Branched alkyl azides, such as Butane (B89635), 2-azido-2-methyl-, exhibit specific reactivity patterns influenced by the steric hindrance around the azide group. The synthesis of tertiary alkyl azides can be achieved through several methods, including the nucleophilic substitution of tertiary alkyl halides with an azide salt. Microwave-assisted synthesis in aqueous media has been shown to be an efficient method for this transformation. organic-chemistry.org Another approach involves the radical-mediated azidation of tertiary alkyl iodides. organic-chemistry.org

The reactivity of branched alkyl azides is a subject of interest in mechanistic studies and synthetic applications. For instance, their thermal decomposition can lead to the formation of nitrenes, which are highly reactive intermediates capable of undergoing various transformations.

Structural Context of Butane, 2-azido-2-methyl- within Azidoalkanes

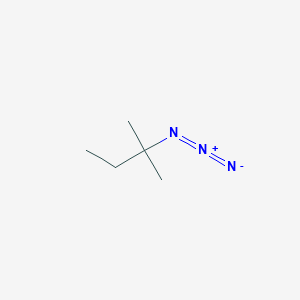

Butane, 2-azido-2-methyl- (C₅H₁₁N₃) is a tertiary azidoalkane. Its structure consists of a butane backbone with a methyl group and an azide group attached to the second carbon atom. This tertiary arrangement distinguishes it from primary and secondary azidoalkanes, influencing its physical and chemical properties.

The properties of Butane, 2-azido-2-methyl- can be compared to its lower homolog, tert-butyl azide (C₄H₉N₃). Both are tertiary azides, but the additional methyl group in Butane, 2-azido-2-methyl- affects its molecular weight and potentially its reactivity and physical properties.

Interactive Data Tables

Below are interactive tables summarizing key data for Butane, 2-azido-2-methyl- and related compounds.

Physicochemical Properties of Butane, 2-azido-2-methyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁N₃ | Calculated |

| Molecular Weight | 113.16 g/mol | Calculated |

Comparison of Related Azidoalkanes

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| tert-Butyl azide | 2-azido-2-methylpropane | C₄H₉N₃ | 99.13 | nih.gov |

| Butane, 2-azido-2-methyl- | 2-azido-2-methylbutane | C₅H₁₁N₃ | 113.16 | Calculated |

| 2-Azido-2,3,3-trimethylbutane | 2-azido-2,3,3-trimethylbutane | C₇H₁₅N₃ | 141.21 | nih.gov |

Structure

2D Structure

Properties

CAS No. |

32872-42-7 |

|---|---|

Molecular Formula |

C5H11N3 |

Molecular Weight |

113.16 g/mol |

IUPAC Name |

2-azido-2-methylbutane |

InChI |

InChI=1S/C5H11N3/c1-4-5(2,3)7-8-6/h4H2,1-3H3 |

InChI Key |

KWVKGEZVTBSPKE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)N=[N+]=[N-] |

Origin of Product |

United States |

Stereochemical Considerations in Butane, 2 Azido 2 Methyl

Diastereomeric Possibilities in Related Substituted Azidobutanes

While 2-azido-2-methylbutane itself lacks stereoisomers, introducing an additional substitution or altering the carbon skeleton can create molecules with multiple stereocenters. When a molecule has two or more stereocenters, it can exist as diastereomers—stereoisomers that are not mirror images of each other.

Consider the following related substituted azidobutanes which possess two stereocenters, giving rise to the possibility of diastereomers. The maximum number of stereoisomers can be predicted by the 2^n rule, where 'n' is the number of stereocenters.

| Compound Name | Number of Stereocenters | Maximum Number of Stereoisomers | Stereoisomer Relationship |

|---|---|---|---|

| 2-Azido-3-chlorobutane | 2 (at C2 and C3) | 4 | Two pairs of enantiomers; diastereomeric relationship between non-mirror image pairs. |

| 2-Azido-3-methylbutane | 2 (at C2 and C3) | 4 | Two pairs of enantiomers; diastereomeric relationship between non-mirror image pairs. |

| 3-Azido-2-butanol | 2 (at C2 and C3) | 4 | Two pairs of enantiomers; diastereomeric relationship between non-mirror image pairs. |

In these examples, the presence of two distinct stereocenters allows for four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between a member of the first pair and a member of the second pair (e.g., between (2R,3R) and (2R,3S)) is diastereomeric.

Influence of Stereochemistry on Reaction Pathways

The three-dimensional structure of molecules profoundly affects their reactivity and the mechanisms of their reactions. In the synthesis and subsequent reactions of azidoalkanes, controlling the stereochemical outcome is a significant objective.

Stereoselective synthesis aims to produce a specific stereoisomer of a product in greater amounts than other stereoisomers. The synthesis of alkyl azides is commonly achieved through nucleophilic substitution, where an azide (B81097) salt, such as sodium azide (NaN₃), displaces a leaving group. wikipedia.org

The stereochemical course of this substitution is highly dependent on the reaction mechanism.

Sₙ2 Mechanism : The bimolecular nucleophilic substitution (Sₙ2) reaction is a primary method for creating chiral azides. This reaction proceeds via a backside attack by the nucleophile (azide ion), resulting in a complete inversion of the configuration at the stereocenter. masterorganicchemistry.comlibretexts.orglibretexts.org This stereospecific outcome is highly predictable and useful for synthesizing a desired enantiomer from a chiral precursor. However, Sₙ2 reactions are sensitive to steric hindrance and are typically inefficient at tertiary carbons like the C2 position in 2-azido-2-methylbutane's precursor. utexas.edu

Sₙ1 Mechanism : For tertiary substrates, the substitution often proceeds through a unimolecular (Sₙ1) mechanism. This involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face. utexas.edumasterorganicchemistry.com This typically leads to racemization, producing an approximately equal mixture of both enantiomers, thus lacking stereoselectivity. masterorganicchemistry.com

Catalytic Methods : Modern synthetic chemistry has developed catalytic methods to achieve high stereoselectivity. For instance, palladium-catalyzed allylic azidations can proceed with a net retention of stereochemistry through a double inversion mechanism. nih.gov Gold-catalyzed glycosylation reactions to form 2-azido-2-deoxyglycosides have also been shown to proceed with high stereoselectivity via an Sₙ2-like pathway. nih.gov

| Method | Typical Substrate | Stereochemical Outcome | Mechanism Detail |

|---|---|---|---|

| Sₙ2 Substitution with NaN₃ | Primary, Secondary | Inversion | Concerted backside attack by the azide nucleophile. libretexts.orglibretexts.org |

| Sₙ1 Substitution with NaN₃ | Tertiary, Allylic, Benzylic | Racemization (or mixture) | Formation of a planar carbocation intermediate. masterorganicchemistry.com |

| Palladium-Catalyzed Azidation | Allylic | Retention | Double inversion mechanism. nih.gov |

| Gold-Catalyzed Sₙ2 Glycosylation | Glycosyl donors | Inversion | Directed Sₙ2 attack. nih.gov |

When a chiral azidoalkane undergoes further transformation, the stereochemistry at the carbon bearing the azido (B1232118) group can either be retained, inverted, or lost (racemized).

Inversion of Configuration : As discussed, the classic Sₙ2 reaction is the hallmark of inversion chemistry. libretexts.org When a chiral alkyl azide is formed from a chiral alkyl halide, the stereocenter inverts. masterorganicchemistry.comlibretexts.org This is a direct consequence of the backside attack mechanism, where the nucleophile enters from the side opposite to the leaving group. libretexts.orglibretexts.org

Racemization : Reactions that proceed through a symmetric, achiral intermediate, such as the planar carbocation in an Sₙ1 reaction, will destroy the stereochemical information of the starting material. utexas.edumasterorganicchemistry.com The subsequent attack by a nucleophile occurs with equal probability from either face of the planar intermediate, leading to a racemic mixture of products (equal amounts of enantiomers with retention and inversion). masterorganicchemistry.com

| Outcome | Governing Mechanism | Description | Example Reaction Type |

|---|---|---|---|

| Inversion | Sₙ2 | The nucleophile attacks from the side opposite the leaving group, inverting the stereocenter. libretexts.org | Reaction of a secondary alkyl halide with NaN₃. |

| Retention | Double Inversion (e.g., two sequential Sₙ2 reactions) | Two consecutive inversions result in a net retention of the original configuration. youtube.com | Sequential Sₙ2 reactions; some Pd-catalyzed allylic substitutions. nih.gov |

| Racemization | Sₙ1 | Formation of a planar carbocation intermediate allows for nucleophilic attack from either side. masterorganicchemistry.com | Reaction of a tertiary alkyl halide with NaN₃ in a protic solvent. |

Synthetic Methodologies for Butane, 2 Azido 2 Methyl and Analogues

Nucleophilic Substitution Approaches for Azide (B81097) Formation

Nucleophilic substitution stands as a primary method for the synthesis of alkyl azides. This approach involves the displacement of a leaving group by an azide anion. For tertiary substrates like 2-methyl-2-butanol, which leads to the formation of 2-azido-2-methylbutane, these reactions are crucial.

Displacement of Halides with Azide Anions

The displacement of halides by an azide anion is a common and effective method for forming alkyl azides. This reaction typically involves treating an alkyl halide with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent. The azide ion acts as a potent nucleophile, attacking the carbon atom bonded to the halogen and displacing it to form the corresponding alkyl azide. For the synthesis of 2-azido-2-methylbutane, the precursor 2-chloro-2-methylbutane (B165293) or 2-iodo-2-methylbutane (B1604862) can be reacted with sodium azide. The reaction proceeds via a nucleophilic substitution mechanism. Given the tertiary nature of the substrate, an SN1 mechanism is generally favored, involving the formation of a tertiary carbocation intermediate. However, SN2 reactions can occur, especially with good leaving groups and appropriate solvent conditions.

Microwave-assisted synthesis has been shown to be a rapid and efficient method for the nucleophilic substitution of alkyl halides with alkali azides in aqueous media, tolerating various functional groups.

Table 1: Synthesis of Alkyl Azides via Halide Displacement

| Starting Material | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Alkyl Halide (R-X) | Sodium Azide (NaN₃) | Alkyl Azide (R-N₃) | Polar aprotic solvent (e.g., DMSO, acetonitrile) | |

| 2-chloro-2-methylbutane | Sodium Azide (NaN₃) | 2-azido-2-methylbutane | - |

Transformation of Sulfonates to Azides

Similar to halides, sulfonates are excellent leaving groups and can be readily displaced by the azide anion to form alkyl azides. Common sulfonate esters used for this purpose include tosylates, mesylates, and triflates. The reaction of an alkyl sulfonate with an azide salt, typically sodium azide, provides the corresponding alkyl azide with inversion of configuration if the reaction proceeds via an SN2 mechanism. For tertiary sulfonates, the reaction likely proceeds through an SN1 pathway.

A practical and efficient microwave-promoted nucleophilic substitution of tosylates with alkali azides in aqueous media has been reported.

Mitsunobu Reaction Variants for Azide Introduction

The Mitsunobu reaction offers a powerful method for converting alcohols directly into azides with a clean inversion of stereochemistry, which is particularly useful for secondary alcohols. The classical Mitsunobu reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or di

Strategies for Direct Azidation of Carbon Skeletons

The direct conversion of a C-H bond to a C-N bond represents a significant advancement in synthetic chemistry, offering a more efficient route to nitrogen-containing compounds by avoiding multi-step sequences that often involve pre-functionalized starting materials. The direct azidation of unactivated aliphatic C-H bonds, in particular, is a powerful tool for the late-stage functionalization of complex molecules. capes.gov.brnih.gov This section focuses on the strategies developed for the direct azidation of carbon skeletons to form tertiary azides, such as 2-azido-2-methylbutane.

A notable breakthrough in this area is the development of metal-catalyzed reactions that selectively target tertiary C-H bonds. capes.gov.brnih.gov These methods provide a direct pathway to tertiary alkyl azides, which can be challenging to synthesize through other means like substitution reactions on tertiary alcohols or halides. nih.gov

Iron-Catalyzed C-H Azidation

Researchers have reported a mild and highly selective iron-catalyzed azidation of tertiary C-H bonds. capes.gov.brnih.gov This method is advantageous as it does not require an excess of the substrate, tolerates aqueous environments, and is suitable for the late-stage functionalization of intricate molecular structures. capes.gov.brnih.gov The reaction demonstrates high selectivity for tertiary C-H bonds over secondary and primary C-H bonds. nih.gov

The reaction conditions typically involve an iron catalyst, an azide source, and an oxidant. The selectivity of the reaction is influenced by electronic factors, with more electron-rich tertiary C-H bonds showing higher reactivity. nih.gov For instance, in molecules with multiple tertiary C-H bonds, the azidation preferentially occurs at the position more distant from electron-withdrawing groups. nih.govacs.org This electronic preference allows for predictable regioselectivity in complex molecules. A variety of functional groups are tolerated under these reaction conditions, including acetoxy groups, bromides, nitriles, esters, carboxylic acids, and amides. nih.gov

The table below summarizes the results of the iron-catalyzed azidation of various hydrocarbons, highlighting the high yields and selectivity for tertiary C-H bonds.

| Substrate | Product | Yield (%) |

| Adamantane | 1-Azidoadamantane | 95 |

| 2,6-Dimethyloctane | 2-Azido-2,6-dimethyloctane | 78 |

| Dihydrocitronellol Acetate | Major isomer of azidated product | 65 |

| Sclareolide | Azidated product at C8 | 70 |

| Data sourced from studies on iron-catalyzed C-H azidation. nih.gov |

Manganese-Catalyzed C-H Azidation

Another significant development is the use of manganese catalysts for the aliphatic C-H azidation. nih.gov This method can efficiently convert tertiary, secondary, and benzylic C-H bonds into the corresponding azides. nih.gov A key feature of this system is its operational simplicity, utilizing an aqueous solution of sodium azide as the azide source and being performable under aerobic conditions. nih.gov

Enzymatic C-H Azidation

Nature also provides inspiration for direct C-H functionalization. It has been demonstrated that an iron-dependent halogenase enzyme, SyrB2, can catalyze not only halogenation but also the direct azidation and nitration of unactivated aliphatic carbons. nih.govnih.gov This enzymatic approach operates through a similar mechanism as its natural halogenation function, involving the abstraction of a hydrogen atom from the substrate followed by the transfer of an azide group. nih.govnih.gov While the substrate scope is currently limited by the enzyme's specificity, this discovery opens up new possibilities for biocatalytic C-H azidation. nih.gov

The direct azidation of carbon skeletons, particularly through metal-catalyzed and enzymatic strategies, represents a powerful and increasingly viable method for the synthesis of alkyl azides like 2-azido-2-methylbutane and its analogues. These methods offer high selectivity and functional group tolerance, making them valuable tools in modern organic synthesis. capes.gov.brnih.gov

Spectroscopic Elucidation of Butane, 2 Azido 2 Methyl Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-azido-2-methylbutane, both one-dimensional and two-dimensional NMR experiments are employed to assign the structure unambiguously.

The ¹H NMR spectrum of 2-azido-2-methylbutane is expected to show distinct signals corresponding to the different proton environments in the molecule. docbrown.info The methyl protons adjacent to the quaternary carbon will appear as a singlet, while the ethyl group will give rise to a triplet and a quartet. Similarly, the ¹³C NMR spectrum will display four distinct signals, one for each unique carbon environment. docbrown.info The carbon atom bonded to the electron-withdrawing azide (B81097) group is expected to be the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Butane (B89635), 2-azido-2-methyl-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|

| -CH₃ (next to C-N₃) | ~1.3 | ~25 | Singlet |

| -CH₂- | ~1.6 | ~35 | Quartet |

| -CH₃ (of ethyl group) | ~0.9 | ~10 | Triplet |

| Quaternary C (C-N₃) | - | ~70 | - |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are instrumental in confirming the connectivity of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and hydrogen atoms. columbia.edulibretexts.org In the HSQC spectrum of 2-azido-2-methylbutane, cross-peaks will connect the proton signals to their corresponding carbon signals as listed in Table 1, confirming which protons are attached to which carbons. libretexts.org

Infrared (IR) Spectroscopy for Azide Group Characterization

Infrared (IR) spectroscopy is particularly useful for identifying the presence of the azide functional group. The azide group (–N₃) has a very strong and characteristic asymmetric stretching vibration that appears in a relatively clean region of the IR spectrum. researchgate.netrsc.org This absorption is typically observed in the range of 2100-2250 cm⁻¹. researchgate.net The presence of a strong band in this region for 2-azido-2-methylbutane is a clear indicator of the azide moiety. Other bands in the spectrum correspond to C-H stretching and bending vibrations of the alkyl groups. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for Butane, 2-azido-2-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2250 | Strong |

| Alkyl (C-H) | Stretch | 2845 - 2975 | Medium to Strong |

| Alkyl (C-H) | Bend | 1370 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Alkyl azides typically exhibit weak absorption bands in the ultraviolet region. These absorptions are attributed to n → π* and π → π* electronic transitions within the azide group. For 2-azido-2-methylbutane, a weak absorption maximum is expected around 280-290 nm, which is characteristic of the n → π* transition of the azide chromophore.

Mass Spectrometry in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for 2-azido-2-methylbutane would be observed at an m/z corresponding to its molecular weight (113.18 g/mol ).

A characteristic fragmentation pathway for alkyl azides is the loss of a nitrogen molecule (N₂), which is a stable neutral fragment. This would result in a significant peak at [M-28]⁺. Further fragmentation of the resulting carbocation would lead to other characteristic peaks. docbrown.infochemguide.co.uklibretexts.org The fragmentation pattern is often influenced by the stability of the resulting carbocations. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for Butane, 2-azido-2-methyl-

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [C₅H₁₁N₃]⁺ | Molecular Ion |

| 85 | [C₅H₁₁]⁺ | Loss of N₂ |

| 70 | [C₄H₈]⁺ | Loss of N₂ and CH₃ |

| 57 | [C₄H₉]⁺ | Loss of N₃ |

| 43 | [C₃H₇]⁺ | Further fragmentation |

Electron Spin Resonance (ESR) Spectroscopy for Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons, such as radicals and triplet states. In the context of 2-azido-2-methylbutane, ESR would not be used to study the ground-state molecule itself, as it is a diamagnetic species with no unpaired electrons. However, ESR is an invaluable tool for detecting and characterizing transient radical intermediates that may be formed during reactions involving this compound. For example, photolysis or thermolysis of alkyl azides can lead to the formation of highly reactive nitrene intermediates in a triplet state, which are paramagnetic and thus ESR-active. The ESR spectrum of such an intermediate would provide information about its electronic structure and environment.

Mechanistic Investigations of Butane, 2 Azido 2 Methyl Reactivity

Denitrogenation Pathways of Alkyl Azides

A fundamental characteristic of alkyl azides is their propensity to extrude dinitrogen (N₂), a highly stable molecule, which drives many of their reactions. wikipedia.org This process, known as denitrogenation, can be initiated either thermally or photochemically, leading to the formation of highly reactive nitrene intermediates.

Thermal Decomposition Mechanisms

The thermal decomposition of alkyl azides like 2-azido-2-methylbutane involves the cleavage of the N-N₂ bond to generate a nitrene and a molecule of nitrogen gas. nih.gov Studies on analogous compounds, such as 2,2'-azoisobutane, have provided insights into the kinetics and mechanisms of such decompositions. rsc.org The thermal behavior is influenced by the structure of the alkyl group. For instance, the decomposition temperature and the subsequent reaction pathways of the resulting nitrene are dependent on the substitution pattern. chemrxiv.orgresearchgate.net

The decomposition can proceed through a stepwise mechanism where the initial and rate-determining step is the formation of the corresponding nitrene. rsc.org For tertiary alkyl azides, the resulting tert-alkyl nitrene is a key intermediate that can undergo various subsequent reactions. The stability of the potential carbocation also plays a role in the decomposition pathway.

Table 1: Thermal Decomposition Data for Related Azoalkanes

| Compound | Temperature Range (K) | Rate Constant Ratio (kd/kc) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 2,2'-azoisobutane | 483-515 | 2.60 ± 0.04 | 41.64 ± 2.31 |

| Azoisopropane | 518-573 | 0.49-0.52 | Not specified |

This table presents kinetic data for the thermal decomposition of azoalkanes, which serve as models for understanding the behavior of alkyl azides upon heating. The data is sourced from a study on the gas-phase pyrolysis of these compounds. rsc.org

Photochemical Decomposition and Nitrene Intermediates

Photochemical decomposition offers an alternative route to generate nitrenes from alkyl azides. nih.gov Irradiation with UV light can induce the cleavage of the N-N₂ bond, forming the corresponding nitrene in either its singlet or triplet electronic state. rsc.orgnih.gov The photochemistry of azides has been extensively studied, revealing that the initially formed singlet nitrene can undergo rearrangement or intersystem crossing to the more stable triplet state. nih.gov

These nitrene intermediates are highly reactive and can participate in a variety of subsequent reactions, including C-H insertion and dimerization. nih.govnih.gov The specific pathway taken depends on the reaction conditions and the structure of the nitrene. The photochemical decomposition of azides on metal surfaces has also been investigated, demonstrating the potential to generate and stabilize nitrene species for further synthetic applications. nih.gov

Nucleophilic Reactivity of the Azide (B81097) Group

The azide group itself can participate in reactions without the loss of dinitrogen. Its electronic structure, with three contiguous nitrogen atoms, allows it to act as both a nucleophile and an electrophile. wikipedia.orgnih.govnih.gov

Attack at Terminal Nitrogen (Nγ) by Electrophiles

The terminal nitrogen atom (Nγ) of the azide group is mildly nucleophilic and can be attacked by electrophiles. wikipedia.orgnih.gov This reactivity is fundamental to a variety of transformations. While the terminal nitrogen is generally the site of nucleophilic attack by the azide on an external electrophile, electrophiles can also add to the internal nitrogen atom (Nα). wikipedia.orgnih.gov

Attack at Internal Nitrogen (Nα) by Nucleophiles

Conversely, the internal nitrogen atom (Nα) can be susceptible to attack by nucleophiles. wikipedia.orgnih.gov This mode of reactivity is less common for alkyl azides but can be observed in specific contexts. The reaction of azides with organometallic reagents, such as Grignard reagents, can lead to the formation of triazene (B1217601) salts through the addition of the nucleophilic carbon to the internal nitrogen. wikipedia.orgscilit.comnih.gov

Cycloaddition Reactions (Click Chemistry)

Organic azides, including 2-azido-2-methylbutane, are key participants in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgmedchem101.comwikipedia.orgiris-biotech.deresearchgate.net These reactions are prized for their high efficiency, selectivity, and broad functional group tolerance. medchem101.com

The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org While the thermal reaction often requires elevated temperatures and can produce a mixture of regioisomers, the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized this transformation. organic-chemistry.orgresearchgate.net CuAAC proceeds under mild, often aqueous conditions, and provides the 1,4-disubstituted triazole regioisomer with high specificity. organic-chemistry.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary method, yielding the 1,5-disubstituted triazole regioisomer. researchgate.net More recently, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful metal-free alternative, utilizing strained cyclooctynes that react rapidly with azides. wikipedia.orgiris-biotech.de These click reactions have found widespread application in various fields, including materials science and bioconjugation. medchem101.comiris-biotech.de

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Regioselectivity | Conditions | Key Features |

|---|---|---|---|---|

| Huisgen Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5-isomers | High temperature | The original, uncatalyzed reaction. organic-chemistry.org |

| CuAAC | Copper(I) | 1,4-disubstituted | Mild, often aqueous | High reaction rates and yields. organic-chemistry.orgmedchem101.com |

| RuAAC | Ruthenium | 1,5-disubstituted | Varies | Complementary regioselectivity to CuAAC. researchgate.net |

| SPAAC | None (Strain-promoted) | Varies with cyclooctyne | Mild, metal-free | Bioorthogonal, suitable for in vivo applications. wikipedia.orgiris-biotech.de |

This table summarizes the key features of the major types of azide-alkyne cycloaddition reactions, highlighting their catalysts, regioselectivity, and general reaction conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The reaction's success with tertiary azides like 2-azido-2-methylbutane is subject to mechanistic considerations influenced by steric hindrance.

The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. nih.govnih.gov This species then coordinates with the azide, bringing the two reactants into proximity for the cycloaddition to occur. nih.gov The process is not a concerted cycloaddition but rather a stepwise sequence. nih.gov Quantum mechanical studies suggest that the reaction proceeds through a multi-step pathway involving various copper(I) coordination complexes. nih.govnih.gov

Key Mechanistic Steps:

Formation of Copper(I) Acetylide: In the presence of a Cu(I) source, a terminal alkyne is deprotonated to form a copper acetylide. This step is crucial for activating the alkyne. organic-chemistry.orgnih.gov

Coordination and Cyclization: The azide, in this case, 2-azido-2-methylbutane, coordinates to the copper acetylide complex. This brings the azide and alkyne into a favorable geometry for a stepwise cyclization, leading to a six-membered copper-containing intermediate. nih.gov

Rearomatization and Product Release: The intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper catalyst.

For tertiary azides such as 2-azido-2-methylbutane, the steric bulk around the azide functionality can impede its approach to the copper acetylide complex, potentially slowing down the reaction rate compared to primary or secondary azides. The choice of ligands on the copper catalyst can be critical in mitigating these steric effects and enhancing reaction efficiency. nih.gov Real-time infrared analysis has been used to monitor the successive consumption of the alkyne and azide, supporting a mechanism where a 1:1 complex of the reactants forms before converting to the triazole product. researchgate.net

Metal-Free Cycloaddition Pathways

To circumvent the potential toxicity of copper catalysts in biological systems, metal-free cycloaddition methods have been developed. nih.govnih.gov The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC utilizes highly strained cycloalkynes, such as cyclooctynes, which possess significant ring strain. magtech.com.cn This strain lowers the activation energy for the cycloaddition with azides, allowing the reaction to proceed rapidly at ambient temperatures without a catalyst. nih.gov

Mechanism of SPAAC:

The driving force for SPAAC is the release of ring strain in the cycloalkyne upon forming the more stable, aromatic triazole ring. Density functional theory (DFT) calculations have shown that the activation barrier for the cycloaddition is directly correlated with the strain energy of the cycloalkyne. nih.gov The reaction is a concerted [3+2] cycloaddition, though it may have an asynchronous transition state. The significant deformation of the alkyne from its ideal linear geometry in the strained ring makes it highly reactive toward 1,3-dipoles like azides. nih.gov

While highly efficient, the reaction of 2-azido-2-methylbutane in SPAAC would still be influenced by its steric profile. The bulky tert-butyl group could sterically hinder the approach to the strained alkyne, potentially affecting reaction kinetics compared to less bulky azides. A variety of strained cyclooctynes, such as DIBO, DIFO, and BCN, have been developed to tune reactivity and stability for various applications. nih.govresearchgate.net

Reduction Mechanisms to Amines

The conversion of the azido (B1232118) group in 2-azido-2-methylbutane to a primary amine is a fundamental transformation. Two primary mechanistic routes for this reduction are the Staudinger reaction and catalytic hydrogenolysis.

Staudinger Reaction Mechanism

The Staudinger reaction, discovered by Hermann Staudinger, provides a mild method for reducing azides to amines using phosphines, such as triphenylphosphine (B44618). wikipedia.orgmdpi.com The reaction proceeds in two main steps. wikipedia.org

Mechanism:

Formation of an Iminophosphorane: The reaction initiates with the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen atom of the azide (2-azido-2-methylbutane). wikipedia.orgalfa-chemistry.com This addition forms a phosphazide (B1677712) intermediate, which is generally unstable and quickly loses a molecule of dinitrogen (N₂) through a four-membered ring transition state. alfa-chemistry.comorganic-chemistry.org The product of this step is an aza-ylide, also known as an iminophosphorane. wikipedia.orgalfa-chemistry.com

Hydrolysis: The resulting iminophosphorane is then hydrolyzed by water to yield the primary amine (2-amino-2-methylbutane) and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The formation of the strong P=O bond is a major driving force for the reaction. alfa-chemistry.com

The Staudinger reduction is known for its high chemoselectivity, tolerating many other functional groups that might be reduced under harsher conditions. sdu.dk However, the reaction can be sluggish with sterically hindered azides, and the bulky nature of 2-azido-2-methylbutane may decrease the reaction rate. mdpi.com

Hydrogenolysis Pathways

Catalytic hydrogenolysis is a common and efficient method for reducing azides to amines. thieme-connect.denih.gov This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. thieme-connect.debris.ac.uk

Mechanism:

The precise mechanism of heterogeneous catalytic hydrogenation can be complex and depends on the catalyst surface, solvent, and substrate. However, a general pathway can be described.

Adsorption: Both the hydrogen gas (H₂) and the azide substrate (2-azido-2-methylbutane) adsorb onto the surface of the metal catalyst. acsgcipr.org

Hydrogen Activation: On the catalyst surface, the H-H bond in dihydrogen is cleaved, forming reactive metal-hydride species.

Stepwise Reduction: The adsorbed azide undergoes stepwise reduction. It is believed that the azide is first reduced to an intermediate triazene, which is unstable and loses N₂ to form a nitrene or an imine-like species on the surface. This intermediate is then further hydrogenated to the final primary amine. The process involves the sequential addition of hydrogen atoms across the nitrogen framework, coupled with the expulsion of dinitrogen.

Desorption: The final product, 2-amino-2-methylbutane, desorbs from the catalyst surface, regenerating the active sites for another catalytic cycle.

The choice of catalyst and reaction conditions is crucial for achieving high selectivity, especially in molecules with other reducible functional groups like double bonds or benzyl (B1604629) ethers. thieme-connect.debris.ac.uk For instance, rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be a chemoselective catalyst for azide reduction in the presence of benzyl groups. bris.ac.uk

Radical Reactions Involving Azide Functionality

The azide group of 2-azido-2-methylbutane can undergo decomposition upon exposure to heat or UV light (photolysis), often proceeding through radical or nitrene intermediates.

Thermolysis and Photolysis:

Direct photolysis of alkyl azides can lead to the formation of imines through a concerted rearrangement from an excited singlet state, avoiding a discrete nitrene intermediate. wikipedia.orgacs.org However, in the presence of triplet sensitizers, the reaction can proceed via a triplet nitrene. wikipedia.org The thermal decomposition of alkyl azides typically occurs at higher temperatures (above 175°C for stable alkyl azides) and is understood to generate a nitrene intermediate (R-N:). wikipedia.org

For 2-azido-2-methylbutane, the resulting tert-pentylnitrene would be highly reactive. Nitrenes can undergo several characteristic reactions:

C-H Insertion: The nitrene can insert into adjacent C-H bonds. In the case of tert-pentylnitrene, this would lead to the formation of cyclic amine products.

Rearrangement: Alkyl nitrenes can rearrange, for example, via a 1,2-hydride or 1,2-alkyl shift, to form imines. This is often the major pathway for alkyl nitrenes.

Dimerization: Two nitrene intermediates can dimerize to form an azo compound (R-N=N-R).

The specific products formed depend heavily on the reaction conditions (e.g., gas phase, solution, temperature, presence of trapping agents). researchgate.net Unexpectedly, even mild conditions like exposure to laboratory light can cause photodecomposition of alkyl azides, leading to aldehydes and aminal rearrangement products. nih.gov

Computational and Theoretical Chemistry Studies of Butane, 2 Azido 2 Methyl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like Butane (B89635), 2-azido-2-methyl-. These methods provide insights into the distribution of electrons and the nature of chemical bonds, which are crucial for predicting reactivity and stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. princeton.edu It is widely applied to study organic azides, providing valuable information about their structure, vibrations, and reaction mechanisms. researchgate.netdtic.mil DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict various spectroscopic properties. researchgate.netmdpi.com For instance, DFT has been used to study the solvent effects on the vibrational spectra of azido-containing compounds and to analyze their electronic transitions. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding chemical reactivity. youtube.com The energy and shape of these frontier orbitals determine how a molecule will behave as an electron donor (nucleophile) or an electron acceptor (electrophile). acs.org

For Butane, 2-azido-2-methyl-, the HOMO is likely to be associated with the lone pair electrons of the terminal nitrogen atom of the azide (B81097) group, making this site nucleophilic. mdpi.com Conversely, the LUMO would be an antibonding orbital, likely involving the N-N-N linkage, which can accept electron density in reactions. acs.org The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. aimspress.com Computational methods like DFT are routinely used to calculate the energies and visualize the shapes of these orbitals. dergipark.org.truniroma2.itresearchgate.net

Conformational Analysis through Computational Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For a molecule like Butane, 2-azido-2-methyl-, which has several rotatable single bonds, a variety of conformations are possible. pharmacy180.com Understanding the preferred conformations is essential as it can significantly influence the molecule's physical properties and reactivity. lumenlearning.com

Computational methods, particularly molecular mechanics and quantum chemical calculations, are invaluable tools for performing conformational analysis. These methods can systematically explore the potential energy surface of the molecule by rotating around specific bonds and calculating the energy of each resulting conformation. youtube.comorganicchemistrytutor.com For instance, looking down the C2-C3 bond of a butane derivative reveals different staggered (anti and gauche) and eclipsed conformations, each with a distinct energy level due to steric and electronic interactions. pharmacy180.comorganicchemistrytutor.com The most stable conformation will be the one with the lowest energy, which is typically a staggered arrangement that minimizes steric hindrance between bulky groups. organicchemistrytutor.com

Reaction Mechanism Elucidation via Transition State Modeling

Understanding the pathway a reaction takes from reactants to products is crucial for controlling chemical transformations. dalalinstitute.com Transition state modeling is a computational approach that allows chemists to study the high-energy, fleeting structures known as transition states, which are the bottlenecks of chemical reactions. mit.edu By locating and characterizing these transition states, it is possible to elucidate detailed reaction mechanisms. nih.gov

For reactions involving Butane, 2-azido-2-methyl-, such as cycloadditions or decompositions, computational methods can model the potential energy surface connecting reactants, transition states, and products. nih.govresearchgate.net Quantum chemical methods like DFT are used to optimize the geometry of the transition state and calculate its energy. nih.gov The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state. nih.gov This information provides the activation energy of the reaction, which is a key determinant of the reaction rate. mit.edu For complex, multi-step reactions, computational modeling can help identify the rate-determining step and intermediates along the reaction pathway. cuny.edu

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like Butane, 2-azido-2-methyl- would move, vibrate, and interact with its environment (e.g., a solvent) at a given temperature. dovepress.com

These simulations can provide information on conformational changes, diffusion rates, and the formation of intermolecular interactions. mdpi.com For example, an MD simulation could reveal how the tert-pentyl group of Butane, 2-azido-2-methyl- rotates and flexes, and how the azido (B1232118) group interacts with surrounding solvent molecules. This dynamic picture is crucial for understanding reaction dynamics and the role of the solvent in chemical processes. dovepress.com

Prediction of Reaction Outcomes and Selectivity

A major goal of computational chemistry is to predict the outcomes of chemical reactions, including the major products and the selectivity (regio- and stereoselectivity). nih.gov By computationally modeling different possible reaction pathways and their corresponding activation energies, it is possible to predict which pathway is most favorable and therefore which product is most likely to be formed.

For Butane, 2-azido-2-methyl-, computational methods can be used to predict its reactivity in various reactions. For example, in a [3+2] cycloaddition reaction, calculations can determine which regioisomer will be preferentially formed by comparing the activation barriers leading to the different products. acs.org Similarly, the stereoselectivity of reactions can be predicted by analyzing the energies of the diastereomeric transition states. While machine learning approaches are being developed to predict reaction outcomes, they often rely on descriptors derived from computational chemistry. nih.gov

Applications of Butane, 2 Azido 2 Methyl in Advanced Organic Synthesis

As a Synthon for Amine and Substituted Amine Derivatives

A primary application of tert-butyl azide (B81097) in organic synthesis is its function as a precursor to the tert-butylamino group. The azide group can be readily reduced to a primary amine, providing a straightforward route to tert-butylamine (B42293). This transformation is a fundamental process in organic chemistry, enabling the introduction of the bulky and non-polar tert-butyl group, which is a common structural motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and modulate biological activity.

Furthermore, tert-butyl azide serves as a synthon for a variety of substituted amine derivatives. For instance, it can be used in the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines through a direct N-O bond formation reaction involving magnesium amides and tert-butyl peresters. organic-chemistry.org This method is notable for its mild reaction conditions and broad functional group tolerance. organic-chemistry.org Additionally, unsymmetrical secondary tert-butylamines can be prepared through processes like the reductive amination of aldehydes with tert-butylamine, which itself can be derived from tert-butyl azide. google.com The synthesis of N-tert-butylamines has also been achieved by reacting tert-butylamine with various electrophiles, such as in the synthesis of N-tert-butylbenzothiophene-3-sulfonamide. prepchem.com

The following table summarizes key transformations of tert-butyl azide into amine derivatives:

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| tert-Butyl azide | Reducing agents (e.g., H₂, LiAlH₄) | tert-Butylamine | Reduction |

| tert-Butylamine (from tert-butyl azide) | Aldehydes/Ketones, Reducing agent | N-Substituted tert-butylamines | Reductive Amination |

| tert-Butylamine (from tert-butyl azide) | Acyl chlorides, Sulfonyl chlorides | N-tert-Butylamides/Sulfonamides | Acylation/Sulfonylation |

| Magnesium amides | tert-Butyl peresters | O-tert-Butyl-N,N-disubstituted hydroxylamines | N-O Bond Formation |

Role in the Synthesis of Heterocyclic Compounds

The azide functionality of tert-butyl azide is a key participant in various cycloaddition reactions, making it an invaluable tool for the synthesis of a diverse range of heterocyclic compounds. These nitrogen-rich ring systems are of significant interest in medicinal chemistry and materials science.

The most prominent application of tert-butyl azide in heterocycle synthesis is its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. doi.org This reaction, often referred to as a "click" reaction, is characterized by its high efficiency, regioselectivity (often favoring the 1,4-disubstituted isomer, especially in the presence of a copper(I) catalyst), and tolerance of a wide range of functional groups. scielo.brnih.gov The steric bulk of the tert-butyl group can influence the regioselectivity of the cycloaddition.

The resulting 1-tert-butyl-substituted-1,2,3-triazoles are stable aromatic compounds that serve as important scaffolds in drug discovery and have applications in materials science and bioconjugation. doi.orgscielo.br For example, 1-tert-butyl-4-(diethoxymethyl)-1H-1,2,3-triazole has been synthesized from 3,3-diethoxy-1-propyne (B167727) and tert-butyl azide. rsc.org This intermediate can be further elaborated into more complex structures. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone of modern organic synthesis, and tert-butyl azide is a readily available and effective reagent for this transformation. nih.gov

While less common than triazole formation, tert-butyl azide can also be implicated in the synthesis of other important heterocycles like imidazoles and tetrazoles.

The synthesis of imidazoles can proceed through various routes, some of which may involve azide intermediates. rsc.org For instance, a proposed mechanism for one imidazole (B134444) synthesis involves the intramolecular cyclization of an azide to form a 2H-azirine, which then reacts further to yield the imidazole ring. rsc.org Although direct, widespread use of tert-butyl azide for imidazole synthesis is not extensively documented, its role as an azide source makes it a potential reagent in the exploration of new synthetic pathways to substituted imidazoles.

The formation of tetrazoles often involves the reaction of a nitrile with an azide source. acs.orgorganic-chemistry.orgnih.govyoutube.com The reaction between a nitrile and an organic azide, such as tert-butyl azide, can lead to the formation of a 1,5-disubstituted tetrazole. However, the reaction of nitriles with azide salts is a more general method for preparing 5-substituted-1H-tetrazoles. acs.orgnih.gov The mechanism of tetrazole formation from nitriles and azides has been studied, and it is generally accepted to proceed via a [2+3] cycloaddition. acs.org The steric and electronic properties of the nitrile and azide substituents influence the reaction rate and regioselectivity. acs.org

Building Block for Complex Molecular Architectures

The ability of tert-butyl azide to introduce a stable, sterically demanding tert-butyl group and a versatile azide handle makes it a valuable building block in the construction of complex molecular architectures. The azide group can be either retained as a functional handle for further reactions or transformed into other functional groups, primarily amines.

An example of its use as a building block is in the synthesis of ligands for metal catalysts. For instance, N,N-bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine, a ligand precursor, is synthesized from 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde, which itself is derived from tert-butyl azide. rsc.org This demonstrates a multi-step synthesis where the tert-butyl azide provides a key structural element of the final complex molecule.

The following table showcases examples of complex molecules synthesized using tert-butyl azide as a building block:

| Complex Molecule | Role of tert-Butyl Azide | Synthetic Utility |

|---|---|---|

| 1-tert-Butyl-4-(diethoxymethyl)-1H-1,2,3-triazole | Provides the 1-tert-butyl-1,2,3-triazole core | Intermediate for further functionalization |

| N,N-bis((1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine | Source of the tert-butyl-triazole moieties | Ligand for metal catalysts |

Integration into Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, heavily relies on highly efficient and specific chemical reactions. The azide-alkyne cycloaddition, or "click" chemistry, has emerged as a powerful tool in this field, and tert-butyl azide can serve as a source for the azide functionality. rsc.orgnih.gov

While small and hydrophilic azides are often preferred for direct incorporation into biological systems, the principles of azide-based bioconjugation are relevant. Azide-modified biomolecules can be reacted with alkyne-tagged partners to form stable triazole linkages. The tert-butyl group, being relatively bio-inert, can be part of a linker or a reporter molecule that is attached to a biomolecule. The azide group allows for the specific attachment of this moiety to a target biomolecule containing a terminal alkyne. This strategy is widely used for labeling proteins, nucleic acids, and other biological macromolecules for imaging, tracking, and functional studies. nih.gov

Development of Functional Materials Utilizing Azide Chemistry

The reactivity of the azide group makes tert-butyl azide and related azido-functionalized molecules valuable components in the synthesis of functional materials, particularly polymers. Azide-containing monomers can be polymerized to create polymers with pendant azide groups along the backbone. nih.gov These azide groups serve as "clickable" handles for post-polymerization modification, allowing for the facile introduction of a wide range of functionalities. nih.govgrafiati.com

For example, an azido-substituted cyclic carbonate monomer can undergo ring-opening polymerization to produce polycarbonates with well-defined structures. nih.gov The azide side chains can then be modified using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to attach various molecules, thereby tuning the material's properties for specific applications, such as in drug delivery or tissue engineering. nih.gov The use of azide chemistry allows for the creation of a diverse library of functional polymers from a single, versatile monomer. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-azido-2-methylbutane, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a halogenated precursor (e.g., 2-bromo-2-methylbutane) with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation to isolate the product. Impurity analysis can be performed using GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for characterizing 2-azido-2-methylbutane?

- Methodological Answer :

- IR Spectroscopy : The azide (-N₃) group exhibits a strong absorption band near 2100 cm⁻¹.

- ¹H/¹³C NMR : Assign methyl (δ ~1.2 ppm) and tert-butyl groups (δ ~1.4 ppm for CH₃, δ ~30 ppm for quaternary carbon).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 127 (C₅H₁₁N₃) with fragmentation patterns confirming structural integrity.

Cross-referencing with NIST spectral databases ensures accuracy .

Q. What safety protocols are critical when handling azide derivatives like 2-azido-2-methylbutane?

- Methodological Answer : Use explosion-resistant equipment, avoid metal contamination, and store in inert atmospheres at ≤4°C. Emergency measures include immediate skin decontamination (soap/water) and inhalation exposure management (fresh air/CPR if needed). Consult SDS guidelines for lab-specific protocols .

Advanced Research Questions

Q. How can computational chemistry predict the thermal decomposition pathways and kinetics of 2-azido-2-methylbutane?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for decomposition into nitrogen gas and tert-butyl carbocation. Experimental validation via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) quantifies exothermic peaks and mass loss profiles. Cross-correlation of computational and experimental data refines kinetic models (Arrhenius parameters) .

Q. What strategies mitigate instability during long-term storage of azide compounds?

- Methodological Answer : Stabilization approaches include:

- Chemical Additives : Radical scavengers (e.g., BHT) at 0.1–1.0 wt%.

- Isotopic Labeling : Deuteration of methyl groups reduces vibrational energy, slowing degradation (e.g., sec-butanol-d₉ analogs in ) .

- Environmental Control : Storage under argon in amber vials at -20°C.

Q. How can isotopic labeling elucidate environmental fate in biodegradation studies?

- Methodological Answer : Synthesize deuterated 2-azido-2-methylbutane analogs (e.g., using CD₃ groups) and track degradation products via LC-HRMS in soil/water microcosms. Compare half-lives (t₁/₂) and metabolite profiles (e.g., tert-butanol-d₉) to assess abiotic/biotic transformation pathways .

Q. What experimental design optimizes QSAR models for azide bioactivity?

- Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., alkyl chain length, electron-withdrawing groups).

- Step 2 : Measure bioactivity (e.g., enzyme inhibition) and physicochemical properties (logP, polar surface area).

- Step 3 : Apply multivariate regression or machine learning (Random Forest, SVM) to correlate structure with activity. Validate models using leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.